4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid
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Overview
Description
4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anthraquinone moiety linked to a toluene sulfonic acid group via an amino linkage. It is commonly used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone derivative, followed by its reaction with toluene sulfonic acid under specific conditions to introduce the sulfonic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to its corresponding hydroquinone form.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized compounds with different chemical and biological properties .
Scientific Research Applications
4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s anthraquinone moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the sulfonic acid group enhances its solubility and bioavailability, facilitating its interaction with cellular targets. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-((4-Amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid include:
Sodium 4-[(4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino]toluene-2-sulfonate: A closely related compound with similar chemical properties.
1-Propanaminium,3-((4-amino-9,10-dihydro-3-methyl-9,10-dioxo-1-anthryl)amino)-N,N,N-trimethyl-,methyl sulfate: Another derivative with comparable biological activities.
Uniqueness
What sets this compound apart is its unique combination of an anthraquinone moiety and a toluene sulfonic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
27711-76-8 |
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Molecular Formula |
C22H18N2O5S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[(4-amino-3-methyl-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C22H18N2O5S/c1-11-7-8-15(17(9-11)30(27,28)29)24-16-10-12(2)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26/h3-10,24H,23H2,1-2H3,(H,27,28,29) |
InChI Key |
NPTFPGVUCJVNBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C(=C2)C)N)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)O |
Origin of Product |
United States |
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